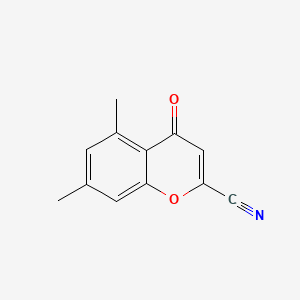
4H-1-Benzopyran-2-carbonitrile, 5,7-dimethyl-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-4-oxo-4H-chromene-2-carbonitrile is a chemical compound with the molecular formula C12H9NO2. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-4-oxo-4H-chromene-2-carbonitrile typically involves multi-component reactions. One efficient method is the use of CoFe2O4 nanoparticles in an aqueous ethanol medium, which facilitates the formation of the compound under mild conditions . Another approach involves the use of lipase (Mucor miehei) in ionic liquids as a catalyst, which provides a green and efficient route for the synthesis .
Industrial Production Methods
Industrial production methods for 5,7-dimethyl-4-oxo-4H-chromene-2-carbonitrile are not extensively documented. the use of green chemistry principles, such as employing reusable catalysts and environmentally benign solvents, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-4-oxo-4H-chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce aromatic or aliphatic groups .
Scientific Research Applications
5,7-Dimethyl-4-oxo-4H-chromene-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-dimethyl-4-oxo-4H-chromene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(phenyl)-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile: This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
2-Amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile: Another related compound with variations in the aromatic ring, affecting its reactivity and biological activity.
Uniqueness
5,7-Dimethyl-4-oxo-4H-chromene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
33544-05-7 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5,7-dimethyl-4-oxochromene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO2/c1-7-3-8(2)12-10(14)5-9(6-13)15-11(12)4-7/h3-5H,1-2H3 |
InChI Key |
ANHIBHUMQOZDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















